Diethyl tert-butylphosphonate Diethyl tert-butylphosphonate
Brand Name: Vulcanchem
CAS No.: 19935-93-4
VCID: VC8396933
InChI: InChI=1S/C8H19O3P/c1-6-10-12(9,11-7-2)8(3,4)5/h6-7H2,1-5H3
SMILES: CCOP(=O)(C(C)(C)C)OCC
Molecular Formula: C8H19O3P
Molecular Weight: 194.21 g/mol

Diethyl tert-butylphosphonate

CAS No.: 19935-93-4

Cat. No.: VC8396933

Molecular Formula: C8H19O3P

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Diethyl tert-butylphosphonate - 19935-93-4

Specification

CAS No. 19935-93-4
Molecular Formula C8H19O3P
Molecular Weight 194.21 g/mol
IUPAC Name 2-diethoxyphosphoryl-2-methylpropane
Standard InChI InChI=1S/C8H19O3P/c1-6-10-12(9,11-7-2)8(3,4)5/h6-7H2,1-5H3
Standard InChI Key XZNUCIHUJKMHQG-UHFFFAOYSA-N
SMILES CCOP(=O)(C(C)(C)C)OCC
Canonical SMILES CCOP(=O)(C(C)(C)C)OCC

Introduction

Structural and Nomenclature Considerations

Diethyl tert-butylphosphonate, systematically named phosphonic acid, tert-butyl-, diethyl ester, has the molecular formula C₈H₁₉O₃P and a linear structure of (C₂H₅O)₂P(O)C(CH₃)₃. The tert-butyl group confers steric bulk, influencing reactivity in alkylation reactions, while the ethyl esters enhance solubility in organic solvents . Unlike phosphites (e.g., diethyl phosphite), which contain a P–O–C linkage, phosphonates feature a direct P–C bond, rendering them more stable under acidic and oxidative conditions .

Synthetic Pathways and Optimization

Synthesis from Phosphorus Trichloride and Alcohols

The synthesis of tert-butyl phosphonates typically begins with phosphorus trichloride (PCl₃) and tert-butanol. In a protocol adapted from Dietz et al. (2021), di-tert-butyl phosphite is first synthesized via reaction of PCl₃ with potassium tert-butoxide (KOtBu) in methyl tetrahydrofuran (Me-THF) at 0°C . Substituting tert-butanol with ethanol and tert-butylating agents could theoretically yield Diethyl tert-butylphosphonate, though this route remains underexplored.

Key Reaction Conditions

ParameterValue/Range
SolventMe-THF, MTBE
BaseKOtBu, NaOtBu
Temperature0–25°C
Yield (crude)69–99%

Table 1: Optimized conditions for tert-butyl phosphonate synthesis .

Hydroxymethylation and Functionalization

Di-tert-butyl (hydroxymethyl)phosphonate, a precursor to antiviral agents like tenofovir, is synthesized by reacting di-tert-butyl phosphite with paraformaldehyde under basic conditions . Analogous hydroxymethylation of Diethyl tert-butylphosphonate could enable access to prodrug candidates, though experimental data are sparse.

Physicochemical Properties

Diethyl tert-butylphosphonate is a colorless liquid with a boiling point of 50–51°C and a flash point exceeding 178°C . Its phosphorus center resonates at δ ~20 ppm in ³¹P-NMR spectra, consistent with phosphonate esters . The tert-butyl group’s steric hindrance reduces hydrolysis rates compared to smaller alkyl esters, enhancing stability in aqueous media .

Applications in Pharmaceutical Chemistry

Nucleoside Analog Synthesis

Diethyl tert-butylphosphonate’s structural analogs, such as di-tert-butyl oxymethyl phosphonates, are pivotal in synthesizing nucleotide reverse transcriptase inhibitors (NRTIs). For example, tenofovir (PMPA), an HIV/AIDS therapeutic, is produced via alkylation of adenine derivatives using tert-butyl phosphonate intermediates . The ethyl esters in Diethyl tert-butylphosphonate could simplify deprotection steps relative to tert-butyl groups, which require acidic conditions .

Phosphonomethylation Reagents

Mesylation or tosylation of the hydroxymethyl derivative yields active alkylating agents. For instance, (di-tert-butoxyphosphoryl)methyl methanesulfonate achieves 97% yield in mesylation reactions . Similar derivatization of Diethyl tert-butylphosphonate could streamline the synthesis of antiviral and anticancer agents.

Industrial and Research Implications

While Diethyl tert-butylphosphonate is less documented than its di-tert-butyl counterpart, its ethyl esters offer potential cost and efficiency advantages in large-scale syntheses. Future research should explore:

  • Alternative Deprotection Strategies: Aqueous acid or enzymatic methods to cleave ethyl esters.

  • Catalytic Asymmetric Synthesis: Enantioselective formation of chiral phosphonates for medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator